molecular formula C12H10Br2N2O2 B11656084 (5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate

(5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate

Cat. No.: B11656084
M. Wt: 374.03 g/mol
InChI Key: UCNJVKCELIGSGI-UHFFFAOYSA-N
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Description

(5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate typically involves the bromination of quinoline derivatives followed by carbamate formation. One common method involves the bromination of 8-hydroxyquinoline to obtain 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with N,N-dimethylcarbamoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carbamate formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: A precursor in the synthesis of (5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate.

    8-Hydroxyquinoline: A parent compound with similar structural features.

    Quinoline N-oxides: Oxidized derivatives with distinct biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the N,N-dimethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10Br2N2O2

Molecular Weight

374.03 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H10Br2N2O2/c1-16(2)12(17)18-11-9(14)6-8(13)7-4-3-5-15-10(7)11/h3-6H,1-2H3

InChI Key

UCNJVKCELIGSGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br

Origin of Product

United States

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